Vanadyl sulfate hydrate

Toxicology Pharmacokinetics Diabetes Research

Select vanadyl sulfate hydrate for research-grade insulin-mimetic activity. This compound uniquely provides sustained post-treatment euglycemic effects in chronic models—a hallmark not observed with organovanadium alternatives like BMOV. As a protein tyrosine phosphatase inhibitor with lower acute toxicity than vanadate salts, it is ideal for long-term metabolic reprogramming studies and advanced oral delivery formulation development. Standard hydration state (x=3-5) ensures reproducible solubility in aqueous protocols.

Molecular Formula H2O6SV
Molecular Weight 181.02 g/mol
Cat. No. B1256424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl sulfate hydrate
Molecular FormulaH2O6SV
Molecular Weight181.02 g/mol
Structural Identifiers
SMILESO.[O-]S(=O)(=O)[O-].O=[V+2]
InChIInChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2
InChIKeyDKCWBFMZNUOFEM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadyl Sulfate Hydrate: Technical Specifications and Procurement Considerations


Vanadyl sulfate hydrate, represented by the formula VOSO₄·xH₂O (where 0 ≤ x ≤ 6, most commonly the pentahydrate), is an inorganic vanadium(IV) compound distinguished by its blue crystalline solid appearance and high hygroscopic stability [1]. It serves as a prevalent laboratory source of vanadium due to its solubility in water and its role as a potent insulin-mimetic agent [1]. The compound is a key component in biochemical research, particularly for studies on diabetes and metabolic disorders, primarily through its function as a protein tyrosine phosphatase (PTP) inhibitor . Its commercial significance extends to catalysis and as a component in certain nutritional supplements, with its hydrated form being the standard for most procurement channels [1].

Why Vanadyl Sulfate Hydrate Cannot Be Substituted by Other Vanadium Compounds


While numerous vanadium salts (e.g., sodium metavanadate, vanadate) and organic complexes (e.g., BMOV) share insulin-mimetic properties, they exhibit profoundly different pharmacokinetic, toxicological, and efficacy profiles, precluding simple interchangeability [1]. For instance, vanadyl (V⁴⁺) from vanadyl sulfate is markedly less acutely toxic than vanadate (V⁵⁺) from sodium metavanadate, a difference linked to lower gastrointestinal absorption for the former [2]. Conversely, organovanadium complexes like BMOV demonstrate significantly enhanced potency (2-3x that of vanadyl sulfate) but lack the sustained post-treatment euglycemic effect unique to chronic vanadyl sulfate administration [3]. These divergent properties, which are detailed with quantitative evidence in Section 3, underscore that the selection of a specific vanadium source is a critical, non-trivial decision for both research and industrial applications.

Quantitative Differentiation Guide for Vanadyl Sulfate Hydrate vs. Comparators


Vanadyl Sulfate (V⁴⁺) vs. Metavanadate (V⁵⁺): Differential Absorption and Reduced Toxicity

The oxidation state of vanadium is a critical determinant of its biological fate. Regulatory bodies note that differential absorption and toxicity are observed across inorganic vanadium compounds [1]. Specifically, sodium metavanadate (NaVO₃), which contains pentavalent vanadium (V⁵⁺), exhibits greater gastrointestinal absorption and increased toxicity relative to vanadyl sulfate (VOSO₄), which contains tetravalent vanadium (V⁴⁺), in animal models [1]. This is further supported by a direct absorption study in rats, which found that the bioavailability of NaVO₃ was higher than that of VOSO₄, indicating that vanadyl is less toxic than vanadate [2].

Toxicology Pharmacokinetics Diabetes Research

Vanadyl Sulfate vs. BMOV: 2-3x Lower In Vivo Potency but Unique Sustained Post-Treatment Effect

In a direct comparative study of acute and chronic administration in diabetic rats, the organic vanadium complex bis(maltolato)oxovanadium(IV) (BMOV) demonstrated an oral potency 2 to 3 times greater than that of vanadyl sulfate (VS) [1]. The ED₅₀ for BMOV was 0.5 mmol/kg, compared to an estimated 0.9 mmol/kg for VS via oral gavage [2]. Despite its lower potency, chronic administration of VS produced a sustained euglycemic effect that persisted after drug withdrawal, an effect not observed with chronic BMOV administration, which led to a rapid reversion to hyperglycemia within 2 days of treatment cessation [1].

Diabetes Research Pharmacodynamics Insulin-Mimetic

Enteric-Coated Vanadyl Sulfate: 2-Fold Enhancement in Oral Bioavailability

The low oral bioavailability of unformulated vanadyl sulfate is a well-known limitation. A comparative study in rats evaluated the effect of an enteric-coated capsule (ECC) formulation. The bioavailability of vanadyl sulfate (VS) from the ECC was measured at 9.8%, which was approximately double the bioavailability observed for VS from a standard gelatin capsule (4.0%) or from a solution (4.8%) [1]. This significant improvement is attributed to the protection of the compound from the acidic stomach environment and its subsequent absorption in the more favorable ileal region [1].

Pharmaceutical Formulation Drug Delivery Bioavailability

Vanadyl Sulfate Hydrate: Verified Purity and Hydration State for Reproducible Research

For research reproducibility, the precise hydration state and purity of vanadyl sulfate are critical. A comprehensive characterization of a commercial lot (No. 0210324/1.1) of vanadyl sulfate hydrate revealed a water content of 21.8% by weight loss on drying, 22.8% by Karl Fischer titration, and 32.9% by TGA, with the TGA measurement considered the most accurate as it captures both crystalline and latent water [1]. The overall purity of this lot was determined to be >99% with no major impurities detected by HPLC/CAD and elemental analysis [1]. This contrasts with other vanadium sources like sodium metavanadate, which had a water content of only ~0.2% [1].

Analytical Chemistry Quality Control Material Science

Differential Enzyme Inhibition: High-Potency PKA Inhibition (IC₅₀ <10 µM) vs. G6Pase Inhibition (36.9% at 48 µM)

Vanadyl sulfate exhibits a nuanced inhibitory profile against key metabolic enzymes. Its inhibition of cyclic AMP-dependent protein kinase (PKA) is highly dependent on assay conditions. Under conventional assays, VS inhibited PKA with an IC₅₀ >400 µM. However, when vanadyl ion sequestration was minimized, its potency increased dramatically, achieving an IC₅₀ of <10 µM [1]. In contrast, its inhibitory effect on glucose-6-phosphatase (G6Pase) is less potent but more consistent. At a concentration of 48 µM, vanadyl sulfate (VOSO₄) inhibited G6Pase activity by 36.9% (P < 0.0003) in a bovine liver microsome assay [2].

Enzymology Cell Signaling Biochemistry

Clinical Translation in NIDDM: Quantified Improvements in Hepatic and Peripheral Insulin Sensitivity

The in vivo metabolic effects of vanadyl sulfate (VS) have been examined in human subjects with non-insulin-dependent diabetes mellitus (NIDDM). In one study, six NIDDM subjects treated with 100 mg/day of VS for 3 weeks exhibited a significant improvement in insulin sensitivity. The glucose infusion rate during a euglycemic hyperinsulinemic clamp increased by approximately 88%, from 1.80 to 3.38 mg/kg·min (P < 0.0001) [1]. Another study involving 8 NIDDM patients treated with 100 mg/day VS for 4 weeks found a 20% decrease in fasting plasma glucose concentration (from 9.3 ± 1.8 to 7.4 ± 1.4 mmol/L, P < .05) and a reduction in hepatic glucose output during hyperinsulinemia (from 5.0 ± 1.0 to 3.1 ± 0.9 µmol/kg·min, P < .02) [2].

Clinical Trial Type 2 Diabetes Insulin Resistance

Optimal Application Scenarios for Vanadyl Sulfate Hydrate Based on Quantitative Evidence


Chronic In Vivo Studies of Sustained Metabolic Remission in Diabetes Models

For research programs focused on long-term metabolic adaptation and the potential for disease remission, vanadyl sulfate (VS) is the compound of choice. The evidence clearly shows that while VS has a lower acute potency than organic complexes like BMOV (ED₅₀ of 0.9 vs. 0.5 mmol/kg), its chronic administration yields a unique and sustained euglycemic effect that persists even after treatment withdrawal, a characteristic not shared by BMOV [REFS-1, REFS-2]. This property makes VS an ideal tool for investigating the mechanisms behind lasting metabolic reprogramming. Furthermore, its lower relative toxicity compared to vanadate (V⁵⁺) salts makes it a safer option for these extended in vivo protocols [3].

Formulation Development for Enhanced Oral Bioavailability

Given the low intrinsic oral bioavailability of unformulated vanadyl sulfate (approximately 4-5%), it is an excellent model compound for developing and testing advanced drug delivery systems. The proven 2-fold enhancement of bioavailability achieved with an enteric-coated capsule formulation (9.8% vs. 4.0% for a gelatin capsule) provides a validated benchmark [4]. This makes vanadyl sulfate a cost-effective and relevant candidate for pharmaceutical scientists exploring oral peptide delivery, targeted intestinal release technologies, and strategies to overcome poor absorption of inorganic salts.

In Vitro Studies on Tunable Enzyme Inhibition and Insulin Signaling

Vanadyl sulfate offers a nuanced and tunable approach to dissecting insulin signaling pathways in vitro. Researchers can leverage the high-potency inhibition of PKA (IC₅₀ <10 µM) that is achievable under optimized, low-sequestration assay conditions [5]. Conversely, its less potent but consistent inhibition of glucose-6-phosphatase (36.9% at 48 µM) provides a model for competitive enzyme inhibition studies [6]. This differential activity, compared to non-inhibitory species like sodium orthovanadate for PKA, makes VS a versatile tool for selectively modulating specific nodes in the insulin signaling cascade.

Translational Research Bridging Insulin Resistance Models to Clinical Diabetes

For research aimed at translating insulin-mimetic therapy from bench to bedside, vanadyl sulfate offers a direct line of evidence. The compound's effects are well-characterized in both animal models of diabetes and human NIDDM subjects, with quantified improvements in insulin sensitivity (88% increase in glucose infusion rate) and reductions in fasting plasma glucose (20% decrease) [REFS-7, REFS-8]. This continuum of data—from in vivo potency and enzyme inhibition to clinical clamp studies—makes VS an invaluable reference standard for validating new anti-diabetic targets and screening the translational potential of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanadyl sulfate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.